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Executive Summary

Zolunicant (also known as 18-methoxycoronaridine or 18-MC) is a synthetic analog of the
naturally occurring psychoactive compound ibogaine. Developed as a potential treatment for
substance use disorders, Zolunicant has demonstrated promising anti-addictive properties in
preclinical studies by effectively reducing the self-administration of various drugs of abuse,
including opioids, stimulants, nicotine, and alcohol. Its primary mechanism of action is the
antagonism of the a3[34 subtype of nicotinic acetylcholine receptors (nNAChRs), which are
critically involved in the brain's reward pathways. Unlike its parent compound, ibogaine,
Zolunicant exhibits a more favorable safety profile, lacking the hallucinogenic and cardiotoxic
effects associated with ibogaine. This technical guide provides a comprehensive overview of
the pharmacology, preclinical efficacy, and clinical development of Zolunicant as a potential
anti-addictive agent.

Core Pharmacological Profile

Zolunicant's primary pharmacological effect is mediated through its interaction with nicotinic
acetylcholine receptors.

Mechanism of Action
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The principal mechanism of action of Zolunicant is the antagonism of the a334 subtype of
nicotinic acetylcholine receptors (NAChRs). These receptors are densely located in the medial
habenula and the interpeduncular nucleus, key brain regions that regulate the dopamine
system. By blocking these receptors, Zolunicant is thought to modulate the dopaminergic
pathways associated with reward and addiction.

Receptor Binding Affinities

Quantitative data on the binding affinities of Zolunicant for various neurotransmitter receptors
and ion channels are summarized below.
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Functional Activity

The functional activity of Zolunicant at the a334 nAChR has been characterized through
electrophysiological studies.
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Pharmacokinetics and Metabolism

In vitro studies using human liver microsomes have shown that Zolunicant is primarily
metabolized via O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC). This
metabolic process is predominantly catalyzed by the polymorphic enzyme CYP2C19.

Preclinical Efficacy in Animal Models of Addiction

Zolunicant has been evaluated in a variety of preclinical models of addiction, consistently
demonstrating a reduction in drug self-administration.

Opioid Self-Administration

In studies with rats trained to self-administer morphine, a 40 mg/kg intraperitoneal (i.p.) dose of
Zolunicant significantly decreased morphine intake. These effects were observed to last for up
to two weeks in some animals.[1]

Cocaine Self-Administration

Similar to its effects on opioids, a 40 mg/kg i.p. dose of Zolunicant also significantly reduced
cocaine self-administration in rats.[2] Furthermore, Zolunicant has been shown to block
context-induced reinstatement of cocaine-seeking behavior, suggesting a potential role in
preventing relapse.[2][3][4]

Nicotine Self-Administration

Zolunicant has demonstrated potent effects in reducing nicotine self-administration. In rats
trained to self-administer nicotine intravenously, oral gavage doses of 10, 20, and 40 mg/kg of
Zolunicant resulted in a dose-dependent decrease in nicotine intake.[5][6] The 40 mg/kg dose
produced a significant reduction in nicotine self-administration.[5][6] Notably, Zolunicant was
found to be most potent in decreasing nicotine self-administration compared to other drugs of
abuse.[7][8]
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Alcohol Self-Administration

In alcohol-preferring (P) rats with free access to water and a 10% alcohol solution, oral
administration of Zolunicant at doses of 10, 20, and 40 mg/kg dose-dependently reduced
alcohol intake in both male and female rats.[5][6] All tested doses caused significant reductions
in alcohol self-administration.[5][6]

Methamphetamine Self-Administration

Intraperitoneal administration of Zolunicant (1-40 mg/kg) dose-dependently decreased the
intravenous self-administration of methamphetamine in rats.[7][8]

Clinical Development

Zolunicant, under the developmental code MM-110, has progressed to clinical trials in
humans.

Phase 1 Clinical Trial

A Phase 1, single and multiple ascending dose trial was conducted in 108 healthy volunteers in
Perth, Australia, to evaluate the safety, tolerability, pharmacokinetics, and effects on cognitive
activity of Zolunicant.[9][10]

e Design: The study included single ascending dose (SAD) and multiple-ascending dose
(MAD) arms.[9]

» Results: Topline data indicated that Zolunicant was well-tolerated up to 500mg per day in
the SAD arm and 60 mg per day for seven days in the MAD arm.[9] A linear pharmacokinetic
profile was observed across the tested doses.[9] No serious adverse events were reported,
and there were no clinically concerning findings from laboratory parameters or
electrocardiograms.[9]

Phase 2a Clinical Trial

Following the positive results of the Phase 1 trial, a Phase 2a clinical trial was initiated to
evaluate the safety, tolerability, and efficacy of Zolunicant in individuals undergoing supervised
opioid withdrawal.[7] The trial was planned to start in the second quarter of 2022.[3][9]
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Experimental Protocols
Radioligand Binding Assays

e Objective: To determine the binding affinity (Ki) of Zolunicant for various receptors.
» General Protocol:

o Membrane Preparation: Cell membranes expressing the target receptor are prepared from
cultured cells or animal brain tissue.

o Incubation: Membranes are incubated with a specific radioligand for the target receptor
and varying concentrations of Zolunicant.

o Separation: Bound and free radioligand are separated by rapid filtration.
o Quantification: The amount of radioactivity retained on the filters is measured.

o Data Analysis: The IC50 value (concentration of Zolunicant that inhibits 50% of specific
radioligand binding) is determined, and the Ki value is calculated using the Cheng-Prusoff
equation.[11][12]

Electrophysiology

o Objective: To characterize the functional effects of Zolunicant on ion channels, particularly
a3p4 nAChRs.

e General Protocol:

o Cell Preparation: HEK-293 cells are transfected with cDNAs encoding the subunits of the
a3p4 nAChR.

o Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion
currents through the nAChRs in response to an agonist.

o Compound Application: Zolunicant is applied to determine its effect on the agonist-evoked
current.
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o Data Analysis: Current responses are analyzed to determine the IC50 of Zolunicant and
the nature of its antagonism.

Animal Self-Administration Studies

o Objective: To assess the effect of Zolunicant on the reinforcing properties of drugs of abuse.

e General Protocol for Intravenous Self-Administration (e.g., Nicotine, Cocaine, Morphine,
Methamphetamine):

o Animal Subjects: Typically, male or female Sprague-Dawley or Long-Evans rats are used.

[11[5]
o Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.[5]

o Training: Animals are trained in operant conditioning chambers to press a lever to receive
an intravenous infusion of the drug. Sessions are typically 45 minutes to 3 hours long.[5]
[13]

o Treatment: Once stable self-administration is established, rats are treated with Zolunicant
(intraperitoneally or orally) at various doses prior to the self-administration session.[5][6]

o Data Collection: The number of lever presses and drug infusions are recorded.

e General Protocol for Oral Self-Administration (e.g., Alcohol):

[¢]

Animal Subijects: Alcohol-preferring (P) rats are often used.[5]

o

Procedure: Rats are given access to two bottles, one containing water and the other an
alcohol solution (e.g., 10% v/v), for a set period each day (e.g., 6 hours).[5][6]

[¢]

Treatment: Zolunicant is administered orally via gavage at different doses.[5][6]

[e]

Data Collection: The volume of alcohol and water consumed is measured.

Visualizations
Signaling Pathway of Zolunicant's Anti-Addictive Action
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Caption: Zolunicant antagonizes a334 nAChRs in the medial habenula, modulating dopamine
release and reducing drug reward.

Experimental Workflow for Preclinical Self-
Administration Studies
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Caption: A typical workflow for evaluating the effect of Zolunicant on drug self-administration in
animal models.

Logical Relationship in Zolunicant's Development
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Caption: The development of Zolunicant was driven by the need to separate the anti-addictive
properties of ibogaine from its adverse effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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